molecular formula C16H16N2O B11865101 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde

Cat. No.: B11865101
M. Wt: 252.31 g/mol
InChI Key: RXALAVTTYXYKES-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde is a complex organic compound that features a dihydroisoquinoline moiety fused with a nicotinaldehyde structure

Preparation Methods

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamines with nitriles in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The nicotinaldehyde moiety can be introduced through subsequent formylation reactions.

Chemical Reactions Analysis

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into hydrophobic pockets within proteins, stabilizing its interaction through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde can be compared with other dihydroisoquinoline derivatives such as:

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C16H16N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,11H,6-7,10H2,1H3

InChI Key

RXALAVTTYXYKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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